N-chrysen-4-ylformamide

ADME prediction Medicinal chemistry Lead optimization

N-Chrysen-4-ylformamide (CAS 34440-94-3) is a polycyclic aromatic hydrocarbon (PAH) derivative belonging to the class of aromatic formamides, with the molecular formula C19H13NO and a molecular weight of 271.3 g/mol. The compound features a chrysene core substituted at the 4-position with a formamide group (-NHCHO).

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 34440-94-3
Cat. No. B14679686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-chrysen-4-ylformamide
CAS34440-94-3
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)NC=O
InChIInChI=1S/C19H13NO/c21-12-20-18-7-3-5-14-9-10-16-15-6-2-1-4-13(15)8-11-17(16)19(14)18/h1-12H,(H,20,21)
InChIKeyZJBLBCSANAZBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chrysen-4-ylformamide (CAS 34440-94-3) – Compound Identity and Core Physicochemical Profile for Research Procurement


N-Chrysen-4-ylformamide (CAS 34440-94-3) is a polycyclic aromatic hydrocarbon (PAH) derivative belonging to the class of aromatic formamides, with the molecular formula C19H13NO and a molecular weight of 271.3 g/mol . The compound features a chrysene core substituted at the 4-position with a formamide group (-NHCHO). Its computed physicochemical properties include a topological polar surface area (TPSA) of 29.1 Ų, an XlogP of 4.9, a density of 1.3 g/cm³ at 25 °C, and a boiling point of 569.3 °C at 760 mmHg . It is listed under the DSSTox identifier DTXSID80304659 and the NSC number NSC166743, indicating its inclusion in the National Cancer Institute's screening repository [1]. This compound is offered by specialty chemical suppliers primarily for research use only (RUO), serving as a synthetic intermediate or building block in medicinal chemistry and organic synthesis programs .

Why Generic Substitution of N-Chrysen-4-ylformamide with Other Chrysene Amides Is Not Scientifically Justified


Chrysene-based amides are not interchangeable building blocks. The position of the formamide substituent on the chrysene scaffold dictates the compound's electronic distribution, steric environment, and hydrogen-bonding capacity, which in turn govern reactivity in cross-coupling, cyclization, and medicinal chemistry derivatization [1]. For example, moving the formamide group from the 4- to the 6-position changes the topological polar surface area (29.1 vs. 32.6 Ų) and the calculated lipophilicity (XlogP 4.9 vs. LogP 5.36), which directly impact passive membrane permeability and protein-binding potential . Similarly, replacing the formamide with an acetamide (as in N-chrysen-4-ylacetamide, CAS 34440-92-1) increases both molecular weight (271.3 → 285.3 g/mol) and TPSA, altering solubility and metabolic stability profiles . These physicochemical differences mean that a compound optimized around N-chrysen-4-ylformamide cannot be casually replaced without risking synthetic failure or invalid structure-activity relationship (SAR) comparisons. The quantitative evidence below substantiates exactly where N-chrysen-4-ylformamide diverges from its closest analogs.

Quantitative Differentiation Evidence: N-Chrysen-4-ylformamide Versus Structural Analogs


Reduced Polar Surface Area Compared to 6-Position Isomer Improves Predicted Membrane Permeability

N-Chrysen-4-ylformamide exhibits a topological polar surface area (TPSA) of 29.1 Ų, which is 3.5 Ų lower than that of its regioisomer N-chrysen-6-ylformamide (TPSA = 32.6 Ų). Both values fall below the commonly cited 140 Ų threshold for oral bioavailability, but the 10.7% reduction in TPSA for the 4-isomer predicts superior passive transcellular permeability. This difference arises directly from the position of the formamide group on the chrysene ring system, which alters the spatial orientation of the polar amide moiety .

ADME prediction Medicinal chemistry Lead optimization

Lower Lipophilicity Relative to 6-Regioisomer Reduces Non-Specific Binding Risk

The calculated partition coefficient (XlogP) for N-chrysen-4-ylformamide is 4.9, compared to a LogP of 5.36 for the 6-position isomer. This 0.46 log unit difference represents a nearly threefold lower predicted octanol-water partition coefficient (ΔLogP = 0.46 corresponds to P_oct/w ratio ≈ 2.88), indicating meaningfully lower lipophilicity. Compounds with LogP values between 1 and 5 are generally considered to have favorable drug-likeness profiles, and the 4-isomer sits more comfortably within this range .

Drug-likeness Lipophilicity Non-specific binding

Molecular Weight Advantage Over N-Chrysen-4-ylacetamide Improves Ligand Efficiency Metrics

N-Chrysen-4-ylformamide (MW = 271.3 g/mol) is 14.0 g/mol lighter than its closest amide homolog, N-chrysen-4-ylacetamide (MW = 285.3 g/mol). This 4.9% reduction in molecular weight, while modest, translates to a measurable improvement in ligand efficiency indices such as LE (binding energy per heavy atom) and LLE (lipophilic ligand efficiency) when both compounds are evaluated against the same target. In fragment-based and lead-like compound libraries, every heavy atom counts toward maintaining physicochemical compliance with operational guidelines such as the Rule of Three .

Fragment-based drug discovery Ligand efficiency SAR exploration

Hydrogen Bond Donor Count Matches 6-Isomer but Distinct Hydrogen Bond Acceptor Orientation Enables Regioselective Derivatization

Both N-chrysen-4-ylformamide and N-chrysen-6-ylformamide possess exactly one hydrogen bond donor (the formamide N-H) and one hydrogen bond acceptor (the formamide C=O). However, the spatial placement of the formamide at the 4-position, adjacent to the ring junction, creates a sterically distinct environment compared to substitution at the 6-position (central ring). This steric differentiation can be exploited in regioselective reactions: the 4-formamide experiences greater steric shielding from the adjacent fused ring system, which can direct electrophilic aromatic substitution or metal-catalyzed C-H activation to alternative positions on the chrysene core. While quantitative regioselectivity ratios require case-specific experimental determination, the structural premise is supported by the computed 3D geometry differences inherent to the substitution pattern .

Synthetic chemistry Regioselectivity Cross-coupling

Recommended Research and Procurement Scenarios for N-Chrysen-4-ylformamide (CAS 34440-94-3)


Medicinal Chemistry Lead Optimization Requiring Chrysene Scaffolds with Low TPSA for CNS or Intracellular Targets

N-Chrysen-4-ylformamide, with its TPSA of 29.1 Ų, is better suited than the 6-position isomer (TPSA 32.6 Ų) for programs targeting central nervous system (CNS) or intracellular proteins where passive membrane permeability is critical. Medicinal chemists constructing structure-activity relationship (SAR) libraries around the chrysene core should select the 4-formamide isomer when permeability, rather than solubility alone, is the primary optimization parameter .

Fragment-Based Drug Discovery Where Ligand Efficiency and Molecular Weight Compliance Are Prioritized

At 271.3 g/mol and 21 heavy atoms, N-chrysen-4-ylformamide is the lightest chrysene amide in the 4-substituted series, offering superior ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to N-chrysen-4-ylacetamide (285.3 g/mol, 22 heavy atoms). Fragment-screening libraries that include this compound benefit from its lower molecular weight, which preserves more chemical space for subsequent fragment growth while staying within lead-like property ranges .

Synthetic Methodology Development for Regioselective C-H Functionalization on PAH Scaffolds

The sterically shielded 4-position formamide group provides a distinct directing group environment for method development in C-H activation, cross-coupling, or electrophilic aromatic substitution. When the research objective is to explore regioselective functionalization of the chrysene core at positions other than the 4-site, N-chrysen-4-ylformamide offers a well-defined, single-isomer starting material with predictable steric bias, unlike the more exposed 6-formamide isomer .

ADME-Tox Screening Programs Comparing Positional Isomers of Polycyclic Aromatic Amides

Procurement of N-chrysen-4-ylformamide alongside N-chrysen-6-ylformamide enables direct head-to-head comparison of how the formamide position affects metabolic stability, CYP450 inhibition, plasma protein binding, and cellular permeability. The quantitative differences in TPSA (29.1 vs. 32.6 Ų) and LogP (4.9 vs. 5.36) provide a testable hypothesis for differential ADME behavior, making this pair a valuable tool compound set for ADME-Tox screening cascades .

Quote Request

Request a Quote for N-chrysen-4-ylformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.